molecular formula C10H9ClO3S B14252463 S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate CAS No. 185068-48-8

S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate

Cat. No.: B14252463
CAS No.: 185068-48-8
M. Wt: 244.69 g/mol
InChI Key: OXNOGNRAECGSNA-UHFFFAOYSA-N
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Description

S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate is a chemical compound with the molecular formula C10H9ClO3S and a molecular weight of 244.69 g/mol . It is known for its unique structure, which includes a benzenecarbothioate group and a chlorocarbonyl-oxyethyl moiety. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with 2-chloroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorocarbonyl group, leading to the formation of various substituted derivatives.

Scientific Research Applications

S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological processes, where the compound acts as a key intermediate or active agent .

Comparison with Similar Compounds

S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and versatility in various applications.

Properties

CAS No.

185068-48-8

Molecular Formula

C10H9ClO3S

Molecular Weight

244.69 g/mol

IUPAC Name

S-(2-carbonochloridoyloxyethyl) benzenecarbothioate

InChI

InChI=1S/C10H9ClO3S/c11-10(13)14-6-7-15-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

OXNOGNRAECGSNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCCOC(=O)Cl

Origin of Product

United States

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